N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide
CAS No.:
Cat. No.: VC15976803
Molecular Formula: C8H12N4O2
Molecular Weight: 196.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N4O2 |
|---|---|
| Molecular Weight | 196.21 g/mol |
| IUPAC Name | N-(4-amino-6-oxo-1H-pyrimidin-5-yl)-2-methylpropanamide |
| Standard InChI | InChI=1S/C8H12N4O2/c1-4(2)7(13)12-5-6(9)10-3-11-8(5)14/h3-4H,1-2H3,(H,12,13)(H3,9,10,11,14) |
| Standard InChI Key | HSHSTLKZTPFRCZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(=O)NC1=C(N=CNC1=O)N |
Introduction
Chemical Identity and Structural Characteristics
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide belongs to the pyrimidine class of heterocyclic aromatic compounds, distinguished by a six-membered ring containing nitrogen atoms at positions 1 and 3. The compound’s IUPAC name, N-(4-amino-6-oxo-1H-pyrimidin-5-yl)-2-methylpropanamide, reflects its substitution pattern: an amino group at position 4, a ketone at position 6, and an isobutyramide moiety at position 5.
Molecular and Spectroscopic Properties
The compound’s canonical SMILES representation, CC(C)C(=O)NC1=C(N=CNC1=O)N, provides a detailed blueprint of its atomic connectivity. Key spectroscopic identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₄O₂ |
| Molecular Weight | 196.21 g/mol |
| InChI Key | HSHSTLKZTPFRCZ-UHFFFAOYSA-N |
| PubChem CID | 135741768 |
These identifiers facilitate precise chemical tracking and database integration, critical for pharmaceutical research.
Physicochemical Profile
The compound exhibits moderate solubility in aqueous solutions (1.49 mg/mL) and a calculated log P (octanol-water partition coefficient) of 1.14, indicating balanced hydrophobicity suitable for drug absorption. Its topological polar surface area (TPSA) of 110.24 Ų suggests moderate membrane permeability, aligning with its potential as a central nervous system (CNS)-targeting agent.
Synthetic Pathways and Optimization
The synthesis of N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide typically involves condensation reactions between pyrimidine precursors and isobutyric acid derivatives. A representative route proceeds as follows:
-
Precursor Preparation: 4-amino-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is activated via carbodiimide-mediated coupling.
-
Amidation: The activated intermediate reacts with isobutyramide under inert conditions, yielding the target compound.
-
Purification: Chromatographic techniques (e.g., reverse-phase HPLC) isolate the product with >95% purity.
Microwave-assisted synthesis and solvent-free methods have been explored to enhance reaction efficiency, reducing typical reaction times from 12 hours to under 2 hours while maintaining yields above 80%.
Biological Activities and Mechanistic Insights
Pyrimidine derivatives are renowned for their roles in nucleic acid metabolism and enzyme inhibition. While specific biological studies on N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide remain limited, its structural analogs exhibit:
-
Thymidylate Synthase Inhibition: Critical for DNA synthesis, making such compounds candidates for anticancer therapies.
-
Dihydrofolate Reductase Binding: A target for antimicrobial and antiparasitic agents.
In silico predictions using SwissADME suggest high gastrointestinal absorption (GI = 55%) but low blood-brain barrier permeation (BBB = 0.03), directing its potential use toward peripheral targets.
Pharmaceutical Applications and Derivative Development
As a pharmaceutical intermediate, this compound serves as a scaffold for derivatization. Key exploratory derivatives include:
-
Alkyl-Substituted Analogs: Enhancing lipophilicity for improved membrane penetration.
-
Sulfonamide Conjugates: Increasing solubility and target specificity via hydrogen bonding.
Ongoing research focuses on optimizing these derivatives for activity against tyrosine kinases and viral polymerases, leveraging the pyrimidine core’s affinity for nucleotide-binding domains.
Future Directions and Research Opportunities
Despite its promise, gaps persist in understanding the compound’s in vivo pharmacokinetics and toxicity. Proposed research avenues include:
-
Metabolic Stability Assays: Identifying major metabolites and potential drug-drug interactions.
-
Crystallographic Studies: Resolving 3D structures to inform rational drug design.
-
Targeted Delivery Systems: Encapsulation in nanoparticles to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume